An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzaldehyde
Introduction: A Strategic Building Block in Modern Chemistry
3-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a highly valuable intermediate in advanced chemical synthesis. Its strategic importance, particularly for researchers, scientists, and drug development professionals, lies in the unique combination of its functional groups. The aldehyde group offers a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Concurrently, the trifluoromethyl (-CF3) and methyl (-CH3) groups on the aromatic ring impart specific steric and electronic properties to the molecule and its derivatives. The -CF3 group, in particular, is a prized feature in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the aromatic system. This guide provides a comprehensive overview of its core physical properties, handling protocols, and synthetic utility, grounded in established chemical principles.
Section 1: Chemical Identity and Core Properties
Precise, experimentally verified physical property data for 3-Methyl-5-(trifluoromethyl)benzaldehyde is not extensively documented in publicly accessible, peer-reviewed literature. The data presented below is consolidated from chemical supplier specifications, which should be understood as typical values rather than absolute standards. For mission-critical applications, empirical verification is always recommended.
| Identifier | Value | Source(s) |
| CAS Number | 116070-39-4 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O | [1][2][3] |
| Molecular Weight | 188.15 g/mol | [1][3] |
| MDL Number | MFCD16652409 | [1][2][3] |
| Physical State | Not explicitly specified; likely a liquid or low-melting solid at room temperature based on analogous structures. | |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Section 2: Spectroscopic Profile & Characterization
While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are predictable and essential for reaction monitoring and quality control.
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¹H NMR (Proton NMR): The proton NMR spectrum is the primary tool for confirming structural integrity. Key expected signals include:
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A singlet for the aldehydic proton (CHO) significantly downfield, typically in the δ 9.8-10.2 ppm range.
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Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the trisubstituted benzene ring.
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A singlet for the methyl group (-CH₃) protons, typically around δ 2.4-2.6 ppm.
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¹³C NMR (Carbon NMR): This technique validates the carbon framework. Expected signals include:
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A highly deshielded signal for the carbonyl carbon of the aldehyde (>190 ppm).
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A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.
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Multiple signals in the aromatic region (120-150 ppm).
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A signal for the methyl carbon (~20 ppm).
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-
¹⁹F NMR (Fluorine NMR): A crucial technique for any fluorinated compound. It should show a sharp singlet for the -CF₃ group.
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IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Additional bands corresponding to C-H stretches and aromatic C=C vibrations will also be present.
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Mass Spectrometry (MS): This analysis will confirm the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak at m/z 188, corresponding to the molecular weight of the compound.
Section 3: Safety, Handling, and Storage Protocols
As with many trifluoromethylated aromatic compounds and aldehydes, 3-Methyl-5-(trifluoromethyl)benzaldehyde requires careful handling. The following protocols are based on safety data for structurally analogous chemicals and represent best practices.
Hazard Identification
This chemical is generally classified with the following hazards:
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Skin Irritation (H315): Causes skin irritation upon contact.[4]
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Serious Eye Irritation (H319): Causes serious eye irritation.[4]
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Respiratory Irritation (H335): May cause respiratory irritation.[4]
Experimental Handling Protocol
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Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[6]
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or situations with a high risk of splashing, chemical-resistant aprons and boots are recommended.
-
-
Safe Handling Practices:
Storage
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
-
Keep the container tightly closed and sealed.[4][8] For optimal stability, storage at 2-8°C under an inert atmosphere is recommended.[1]
Section 4: Application in Synthesis & Drug Development
The true value of 3-Methyl-5-(trifluoromethyl)benzaldehyde is realized in its application as a versatile synthetic intermediate. Its structure is strategically designed for creating more complex molecules with desirable pharmacological properties.
Causality of Experimental Utility:
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The Aldehyde Handle: The aldehyde is an electrophilic center, readily undergoing nucleophilic attack. This makes it a cornerstone for building molecular complexity. It is a precursor for forming amines (via reductive amination), alkenes (via Wittig and related olefination reactions), alcohols (via reduction), and carboxylic acids (via oxidation).
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The Trifluoromethyl Group: This group is a bioisostere for several other functionalities and is known to dramatically influence a drug candidate's profile. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and absorption. Crucially, it often blocks sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
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The Methyl Group: The methyl group provides steric bulk and can be used to fine-tune binding interactions within a protein's active site, potentially enhancing selectivity and potency.
This combination makes the molecule a sought-after starting material for synthesizing novel inhibitors, receptor agonists/antagonists, and other bioactive compounds in the pharmaceutical and agrochemical industries.
Generalized Synthetic Workflow
The following diagram illustrates the role of 3-Methyl-5-(trifluoromethyl)benzaldehyde as a key starting material in a multi-step synthesis, a common workflow in drug discovery projects.
Caption: Synthetic utility of 3-Methyl-5-(trifluoromethyl)benzaldehyde.
References
-
Fisher Scientific. SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)benzaldehyde (UK). [Link]
-
Capot Chemical. 116070-39-4 | 3-Methyl-5-(trifluoromethyl)benzaldehyde. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)benzaldehyde. [Link]
Sources
- 1. 116070-39-4|3-methyl-5-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. 116070-39-4 | 3-Methyl-5-(trifluoromethyl)benzaldehyde - Capot Chemical [capotchem.com]
- 3. aceschem.com [aceschem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.at [fishersci.at]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
